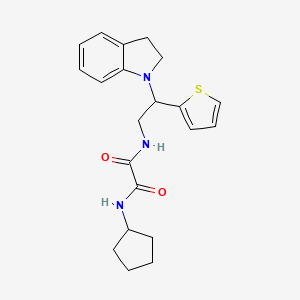

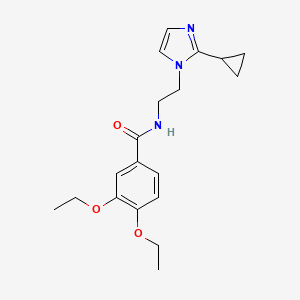

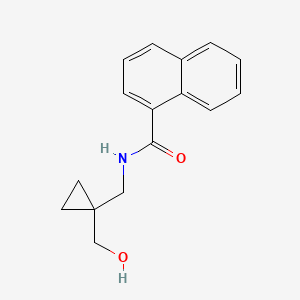

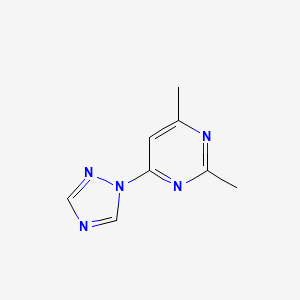

![molecular formula C29H24N2OS2 B2643861 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide CAS No. 476275-65-7](/img/structure/B2643861.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzothiazole, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been extensively studied for their diverse biological activities, including anti-tubercular properties .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has been explored as a potential antibacterial agent. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which exhibited profound antimicrobial activity. These derivatives were screened in vitro against both Gram-positive and Gram-negative bacteria . The design and synthesis of such compounds contribute to the ongoing efforts in combating bacterial infections.

Antitumor Properties

Quinazoline derivatives, including those containing the benzothiazole moiety, have shown promise as antitumor agents. The quinazoline-4(3H)-one ring system is considered a privileged scaffold due to its pharmacodynamic versatility. Some derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with anticancer activity .

Anti-Tubercular Compounds

Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their inhibitory concentrations against Mycobacterium tuberculosis. While specific studies on our compound are limited, the broader field of benzothiazole derivatives offers potential avenues for tuberculosis treatment .

Pharmacophore Enhancement

The carbonyl and amine groups in the carboxamide function of our compound play interesting roles. They act as hydrogen-bond acceptors (HBA) and donors (HBD), respectively. Amide-based flexible pharmacophores, with their hydrogen acceptor/donor (HAD) behavior, contribute to enhanced biological activity .

Medicinal Applications

1,2,4-triazole-based fused heterocycles, which share structural features with our compound, have found applications in approved drugs. Examples include Sitagliptin (for diabetes), Lorpiprazole (antipsychotic), and Estazolam (sedative). The presence of the benzothiazole group may contribute to similar pharmacological effects .

Wirkmechanismus

Benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis compared to standard reference drugs . The mechanism of action is likely related to this inhibitory activity, although the specific mechanism for this compound is not mentioned in the available resources.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2OS2/c32-27(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)31-29-26(21-15-7-9-17-23(21)33-29)28-30-22-16-8-10-18-24(22)34-28/h1-6,8,10-14,16,18,25H,7,9,15,17H2,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVMJXRMXZDYPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2643779.png)

![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)

![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2643786.png)

![3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B2643788.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643789.png)

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-methylacetamide](/img/structure/B2643792.png)

![2-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2643793.png)

![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643797.png)